(2-苯乙基)丙基胺

描述

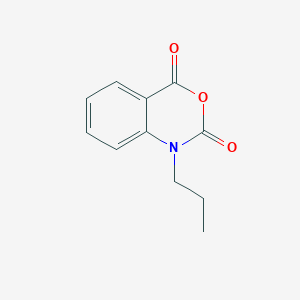

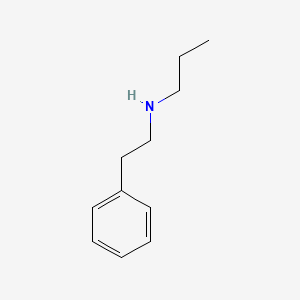

“(2-Phenylethyl)propylamine” is a compound with the empirical formula C11H17N . It is also known as an amphetamine and is part of the phenethylamine and amphetamine chemical classes .

Synthesis Analysis

The synthesis of “(2-Phenylethyl)propylamine” can be achieved through various methods. One such method involves the use of the monomer 2-(acetoacetoxy)ethyl methacrylate (AEMA), which contains free pendant β-ketoester functionality . The synthesis process involves the modification of this monomer with propylamine (a model amine) and benzocaine (a primary amine containing API) through an enaminone bond .Molecular Structure Analysis

The molecular structure of “(2-Phenylethyl)propylamine” consists of a cyclic benzene or phenyl group, a two-carbon ethyl moiety, and a terminal nitrogen . The molecule contains a total of 29 bonds, including 12 non-H bonds, 6 multiple bonds, 5 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 secondary amine (aliphatic) .Chemical Reactions Analysis

Amines, such as “(2-Phenylethyl)propylamine”, have the ability to act as weak organic bases . They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium (NH4+) ions and hydroxide (OH−) ions .科学研究应用

- Pharmaceutical Research

- Application : (2-Phenylethyl)propylamine is an aminophenol that is a monosubstituted aromatic compound . It has been shown to be a bifunctional substrate for the cytochrome P450 enzyme and is also a receptor affinity analog of cannabinoids .

- Method of Application : The liposome formulation of 2-phenylethylamine has been shown to have enhanced blood stability, which makes it useful for analytical toxicology as well as in pharmaceutical research .

- Results : The oxidase type of 2-phenylethylamine has been shown to have inorganic particles, which may cause particle aggregation during storage .

-

Chemical Industry

- Application : Propylamine, a related compound, is utilized in a variety of industrial applications due to its properties as a base and nucleophile . It serves as an intermediate in the manufacture of a wide range of chemicals .

- Method of Application : Propylamine is used in the synthesis of various chemicals. The specific methods of application would depend on the particular chemical being synthesized .

- Results : The use of propylamine in the chemical industry results in the production of a wide range of chemicals, including pharmaceuticals, pesticides, and rubber chemicals .

-

Medicinal Chemistry

- Application : (2-Phenylethyl)propylamine and its derivatives have been investigated for their potential therapeutic applications . Medicinal chemistry combines chemistry and pharmacology with the aim of designing and developing new pharmaceutical compounds .

- Method of Application : Various chemical techniques and computational chemistry applications are used to study the utilization of drugs and their biological effects .

- Results : The results of these investigations could lead to the development of new pharmaceutical compounds .

-

Chemical Synthesis

- Application : (2-Phenylethyl)propylamine is used in the synthesis of various chemicals . It is a monosubstituted aromatic compound that can be used as a building block in the synthesis of more complex molecules .

- Method of Application : The specific methods of application would depend on the particular chemical being synthesized .

- Results : The use of (2-Phenylethyl)propylamine in chemical synthesis can result in the production of a wide range of chemicals .

-

Medicinal Chemistry Research

- Application : 2-Phenethylamines, which include (2-Phenylethyl)propylamine, have a wide presence and role in medicinal chemistry . They are used in key therapeutic targets, listing medicinal chemistry hits and appealing screening compounds .

- Method of Application : Various chemical techniques and computational chemistry applications are used to study the utilization of drugs and their biological effects .

- Results : The results of these investigations could lead to the development of new pharmaceutical compounds .

安全和危害

未来方向

属性

IUPAC Name |

N-(2-phenylethyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-2-9-12-10-8-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIIRPZWDICEMGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40389740 | |

| Record name | (2-Phenylethyl)propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Phenylethyl)propylamine | |

CAS RN |

27906-91-8 | |

| Record name | (2-Phenylethyl)propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。